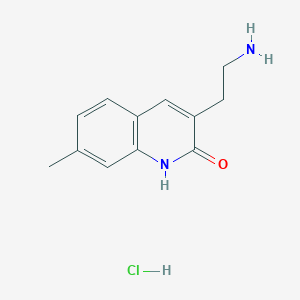

3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to tryptamine, a monoamine alkaloid found in trace amounts in the brains of mammals .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as tryptamine derivatives are often synthesized from tryptophan or through reductive amination of indole .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the quinoline ring might make the compound aromatic and planar .Aplicaciones Científicas De Investigación

Anticancer Applications

Quinolinone derivatives have shown promising anticancer activities. For instance, the synthesis and evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one have demonstrated potential anticancer effects. The synthesized compounds were found to be selective for cancer cells, with varying activities across different cancer types. Notably, three new compounds exhibited the ability to inhibit cancer cell migration, marking them as a good starting point for further anticancer drug development (Kubica et al., 2018).

Antiviral Activities

While specific research on "3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride" for antiviral applications was not found, closely related compounds have been studied for their antiviral activities. For example, substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids demonstrated efficacy in suppressing influenza A virus replication, highlighting the potential of quinolinone derivatives in antiviral research (Ivashchenko et al., 2014).

Synthesis Methodologies

Quinolinone derivatives, including "3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride," are also significant in the synthesis of other complex molecules. A study presented a highly efficient and green synthesis method for 3-methyl-substituted-4-hydroxy-1-methyl-quinolin-2(1H)-ones under solvent- and catalyst-free conditions. This method emphasizes the role of quinolinone derivatives in facilitating environmentally friendly chemical processes (Bhat & Trivedi, 2014).

Mecanismo De Acción

Propiedades

IUPAC Name |

3-(2-aminoethyl)-7-methyl-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBDGSQQIRPSBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(Benzyloxy)-2,4-dichlorophenyl]-3,5-thiomorpholinedione](/img/structure/B2638103.png)

![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2638110.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)

![5-((4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2638119.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)

![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)